p2Ca
Overview
Description
The compound “p2Ca” refers to pyridine-2-carboxylic acid, an organic compound with the molecular formula C₆H₅NO₂. It is a derivative of pyridine, where a carboxyl group is attached to the second carbon atom of the pyridine ring. Pyridine-2-carboxylic acid is known for its versatility and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridine-2-carboxylic acid can be synthesized through several methods. One common method involves the oxidation of 2-methylpyridine using potassium permanganate or other oxidizing agents. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Another method involves the hydrolysis of 2-cyanopyridine. This process uses acidic or basic conditions to convert the nitrile group into a carboxylic acid group, resulting in the formation of pyridine-2-carboxylic acid.
Industrial Production Methods
In industrial settings, pyridine-2-carboxylic acid is often produced through the catalytic oxidation of 2-methylpyridine. This method is preferred due to its efficiency and scalability. The reaction is typically carried out in the presence of a catalyst, such as vanadium pentoxide, and at elevated temperatures to ensure complete conversion of the starting material.
Chemical Reactions Analysis
Types of Reactions
Pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form pyridine-2,3-dicarboxylic acid.
Reduction: Reduction of pyridine-2-carboxylic acid can yield 2-pyridinemethanol.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions, forming esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alcohols, amines, and other nucleophiles.
Major Products
Oxidation: Pyridine-2,3-dicarboxylic acid.
Reduction: 2-Pyridinemethanol.
Substitution: Esters, amides, and other derivatives.
Scientific Research Applications
Pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
Pyridine-2-carboxylic acid exerts its effects through various mechanisms:
Comparison with Similar Compounds
Pyridine-2-carboxylic acid can be compared with other similar compounds, such as pyridine-3-carboxylic acid and pyridine-4-carboxylic acid. These compounds have similar catalytic efficiency but differ in their structural positions of the carboxyl group, which can influence their reactivity and applications .
List of Similar Compounds
- Pyridine-3-carboxylic acid
- Pyridine-4-carboxylic acid
- Acetic acid
- Ferric chloride
- Betaine–oxalic acid
- Betaine–succinic acid
Pyridine-2-carboxylic acid stands out due to its unique position of the carboxyl group, which enhances its versatility and effectiveness in various chemical and biological applications.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H66N8O12/c1-27(2)21-31(48)40(59)53-36(26-56)46(65)55-20-12-18-38(55)44(63)51-34(24-30-15-9-6-10-16-30)45(64)54-19-11-17-37(54)43(62)50-32(23-29-13-7-5-8-14-29)41(60)49-33(25-39(57)58)42(61)52-35(47(66)67)22-28(3)4/h5-10,13-16,27-28,31-38,56H,11-12,17-26,48H2,1-4H3,(H,49,60)(H,50,62)(H,51,63)(H,52,61)(H,53,59)(H,57,58)(H,66,67)/t31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTLDVPHEYUGFZ-QSVFAHTRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H66N8O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
935.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142606-55-1 | |
Record name | p2Ca Peptide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142606551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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